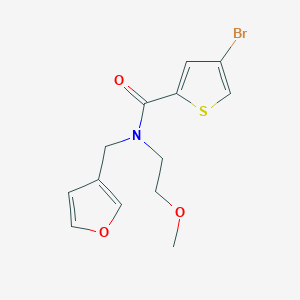![molecular formula C17H16FN3O B2407298 3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile CAS No. 2380143-58-6](/img/structure/B2407298.png)
3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Activity
FPB derivatives have been synthesized using a straightforward route, involving piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. These compounds exhibit antibacterial effects against Staphylococcus aureus (MTCC 3160) at specific concentrations . Further research could explore their potential as antimicrobial agents.
Anti-Fibrosis Activity
Screening results indicate that some FPB derivatives display better anti-fibrosis activity than existing drugs like Pirfenidone on hepatic stellate cells (HSC-T6) . Investigating their mechanisms of action and potential clinical applications in fibrotic diseases would be valuable.
Organic Synthesis
FPB serves as an intermediate product in the synthesis of other compounds, including the active metabolite of the antipsychotic drug risperidone. Researchers can explore its role in designing novel pharmaceuticals .
Chemical Biology and Medicinal Chemistry
The isoxazole ring in FPB is a versatile scaffold with applications in analgesics, anticonvulsants, antipsychotics, anticancer agents, and antimicrobials. Substituted 1,2-benzoxazoles, to which FPB belongs, are particularly relevant in these fields .
Enzyme Inhibition
N-benzylpiperidine benzisoxazole derivatives (related to FPB) selectively inhibit acetylcholinesterase, making them potential candidates for Alzheimer’s disease treatment .
Industrial Synthesis and Chemical Research
FPB can be used as a building block in organic synthesis and chemical research processes. Its unique structure offers opportunities for designing new molecules with diverse properties .
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
It is likely that the compound binds to the active site of the kinase, thereby inhibiting its activity . This inhibition could lead to alterations in the MAPK signaling pathway, affecting the cellular processes it regulates.
Biochemical Pathways
The MAPK signaling pathway is the primary biochemical pathway affected by this compound. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. Inhibition of MAPK14 by the compound could disrupt this signal transduction, potentially leading to altered gene expression and cellular responses .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific cellular context. Given its target, the compound could potentially affect a wide range of cellular processes regulated by the MAPK signaling pathway. These could include changes in cell proliferation, differentiation, and response to stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target. Moreover, the cellular environment, including the presence of other signaling molecules and the state of the target protein, could also influence the compound’s efficacy .
Propiedades
IUPAC Name |
3-fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-17-6-13(7-19)3-4-15(17)11-21-9-14(10-21)12-22-16-2-1-5-20-8-16/h1-6,8,14H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGLJRYGNBOCMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)C#N)F)COC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2407217.png)
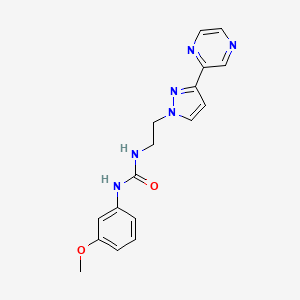


![8-[(2E)-2-[(5-Bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

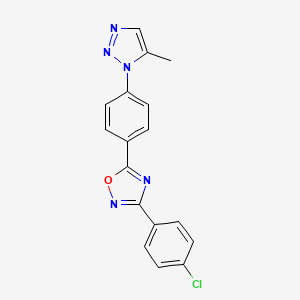
![8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2407226.png)
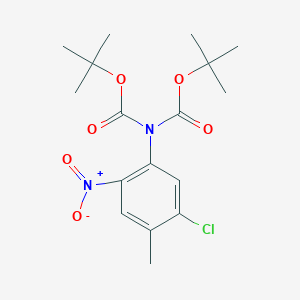
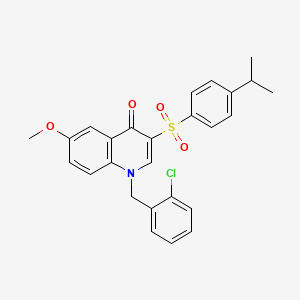
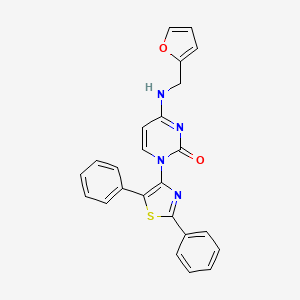

![7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407235.png)
